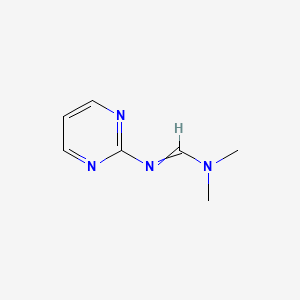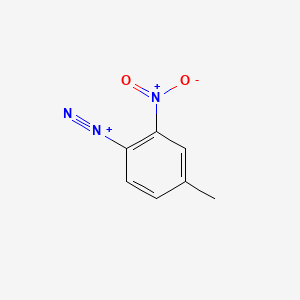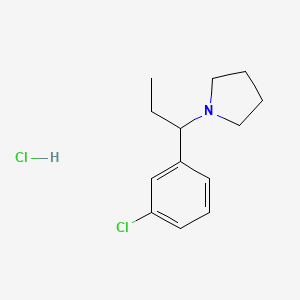
1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
准备方法
The synthesis of 1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride involves several steps. One common synthetic route includes the reaction of m-chlorophenylpropanol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity.
化学反应分析
1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
科学研究应用
1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an analgesic agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neuronal signaling and function.
相似化合物的比较
1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
1-(1-(m-Chlorophenyl)ethyl)pyrrolidine hydrochloride: This compound has a similar structure but with an ethyl group instead of a propyl group. It may exhibit different biological activities and pharmacokinetic properties.
1-(1-(p-Chlorophenyl)propyl)pyrrolidine hydrochloride: This compound has a para-chlorophenyl group instead of a meta-chlorophenyl group. The position of the chlorine atom can influence the compound’s reactivity and biological activity.
1-(1-(m-Fluorophenyl)propyl)pyrrolidine hydrochloride: This compound has a fluorine atom instead of a chlorine atom. The substitution of different halogens can affect the compound’s chemical properties and interactions with biological targets.
属性
CAS 编号 |
74039-35-3 |
|---|---|
分子式 |
C13H19Cl2N |
分子量 |
260.20 g/mol |
IUPAC 名称 |
1-[1-(3-chlorophenyl)propyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H18ClN.ClH/c1-2-13(15-8-3-4-9-15)11-6-5-7-12(14)10-11;/h5-7,10,13H,2-4,8-9H2,1H3;1H |
InChI 键 |
PKQPKOROCNUQSC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC(=CC=C1)Cl)N2CCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


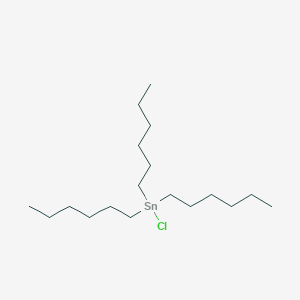
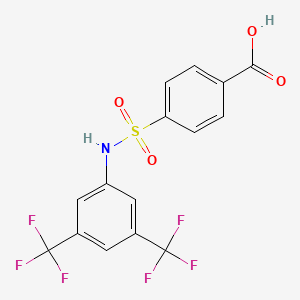
![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)

![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
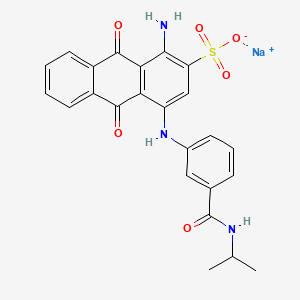

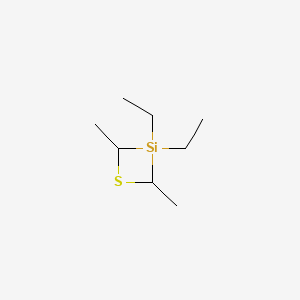
![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)
![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)
